molecular formula C4H6N2O2S3 B8504472 N-(5-Sulfanyl-1,3-thiazol-2-yl)methanesulfonamide CAS No. 62557-29-3

N-(5-Sulfanyl-1,3-thiazol-2-yl)methanesulfonamide

Cat. No. B8504472
M. Wt: 210.3 g/mol
InChI Key: KSBCDRRINFIKEF-UHFFFAOYSA-N
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Patent
US04254260

Procedure details

To a mixture of aluminum chloride (510 mg.) and dried toluene (15 ml.) was added 2-methanesulfonamido-5-benzylthiothiazole (560 mg.) over 5 minutes at 110° C. with stirring, and the mixture was further stirred for 1 hour at the same temperature. After the reaction, toluene was removed by decantation. To the residue was added a mixture of water (20 ml.) and methylene chloride (20 ml), and the mixture was stirred for 30 minutes. Thus obtained insoluble material was collected by filtration, washed with water and then dried to give 2-methanesulfonamidothiazole-5-thiol (120 mg.), mp 185° to 192° C. (dec.).
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][S:6]([NH:9][C:10]1[S:11][C:12]([S:15]CC2C=CC=CC=2)=[CH:13][N:14]=1)(=[O:8])=[O:7]>C1(C)C=CC=CC=1>[CH3:5][S:6]([NH:9][C:10]1[S:11][C:12]([SH:15])=[CH:13][N:14]=1)(=[O:7])=[O:8] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
510 mg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
560 mg
Type
reactant
Smiles
CS(=O)(=O)NC=1SC(=CN1)SCC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred for 1 hour at the same temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was removed by decantation
ADDITION
Type
ADDITION
Details
To the residue was added
ADDITION
Type
ADDITION
Details
a mixture of water (20 ml.) and methylene chloride (20 ml)
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Thus obtained insoluble material was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)NC=1SC(=CN1)S
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: CALCULATEDPERCENTYIELD 30.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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